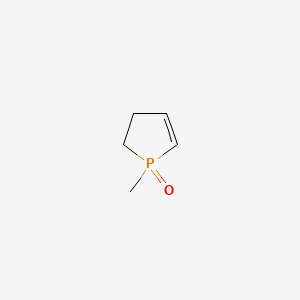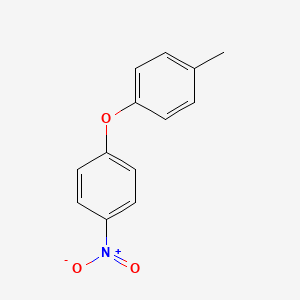![molecular formula C14H14N2O4S B1606309 Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- CAS No. 43035-26-3](/img/structure/B1606309.png)
Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of an amino group, a methyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to introduce the sulfonic acid group . The amino and methyl groups can be introduced through subsequent reactions involving nitration, reduction, and alkylation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes sulfonation, followed by nitration, reduction, and alkylation steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzene compounds.
Scientific Research Applications
Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of human neutrophil elastase by binding to the active site of the enzyme, thereby preventing its activity . This interaction is mediated through the formation of a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzenesulfonic acid: Similar structure but lacks the benzamido group.
4-Amino-1,1′-azobenzene-3,4′-disulfonic acid: Contains additional azo and sulfonic acid groups.
Uniqueness
Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]- is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
43035-26-3 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-[(3-amino-4-methylbenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-2-3-10(8-13(9)15)14(17)16-11-4-6-12(7-5-11)21(18,19)20/h2-8H,15H2,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
JIPDTRLJBRHTRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
